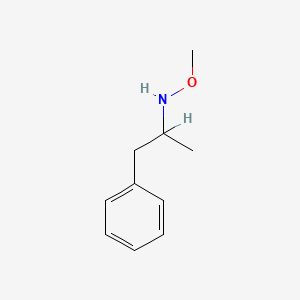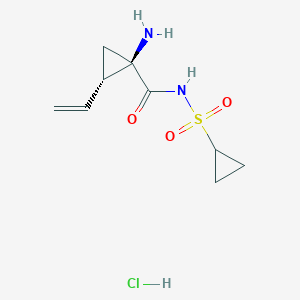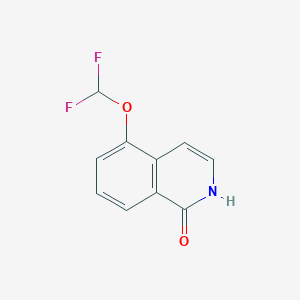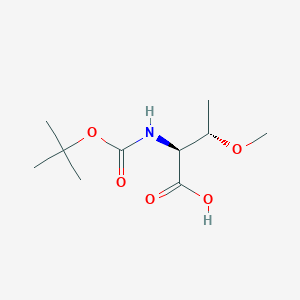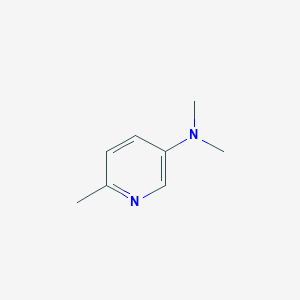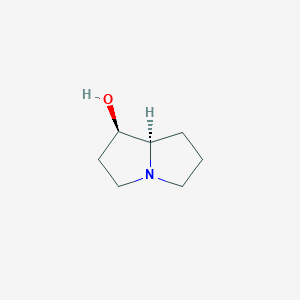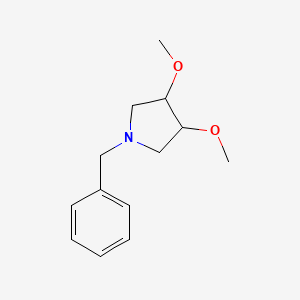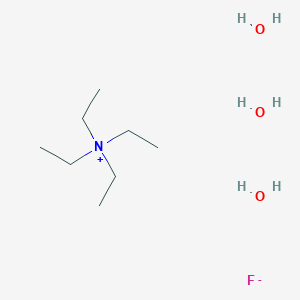
Tetraethylammonium fluoride trihydrate
Vue d'ensemble
Description
Tetraethylammonium fluoride trihydrate is a mild base used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .
Synthesis Analysis
Tetramethylammonium fluoride (TMAF) is an essential reagent in the synthetic toolbox to access high added-value fluorinated building blocks unattainable by other means . It is used in combination with sulfuryl fluoride for the conversion of aryl phenols to aryl fluorides . It can react with aminosilanes to generate onium amide bases in situ, which can deprotonate heteroarenes .Molecular Structure Analysis
The molecular formula of Tetraethylammonium fluoride is C8H20FN . The average mass is 149.249 Da and the monoisotopic mass is 149.157974 Da . The structure consists of four ethyl groups attached to a central nitrogen atom .Chemical Reactions Analysis
Tetramethylammonium fluoride is used as a reactant for homocoupling of aryl halides via a palladium-catalyzed mechanism, cross-coupling reactions with alkenylsilanols, and fluorination of dichloronitrobenzene .Physical And Chemical Properties Analysis
The average mass of Tetraethylammonium fluoride is 149.249 Da and the monoisotopic mass is 149.157974 Da . The molecular weight of Tetraethylammonium fluoride dihydrate is 185.28 .Applications De Recherche Scientifique
Electrochemical Selective Fluorination
Tetraethylammonium fluoride trihydrate is used as a fluorinating agent, particularly in the electrochemical selective fluorination of organic compounds. Its high boiling point and non-corrosive nature to glassware make it a preferred choice in various chemical processes (Zhang Bao-gui, 2008).
Catalysis in Organic Synthesis
In the field of organic chemistry, this compound enhances the palladium-phenanthroline catalyzed carbonylation of nitroarenes to carbamates. This compound shows a significant impact on the rate and selectivity of these reactions, proving its usefulness as a catalyst (M. Gasperini et al., 2007).
Conversion of Bromoalkenes to Alkynes
In organic synthesis, this compound acts as an effective base for the elimination reaction of bromoalkenes, converting them into alkynes. This process is efficient and yields high results without being affected by the presence of water (Masaru Okutani & Y. Mori, 2009).
Nucleophilic Substitution in Radiolabelling
This compound plays a crucial role in enhancing the reactivity and flexibility of [18F]fluoride towards nucleophilic substitution. This improved method is significant in [18F]radiolabelling, increasing the efficiency of the process (L. Brichard & F. Aigbirhio, 2014).
Zeolite Catalysts Preparation
In the preparation of hierarchical zeolite catalysts, this compound is used as a template. Its role in the etching process of zeolite crystals significantly impacts the distribution of active sites and hence the catalytic properties of the zeolites (Xiaoxin Chen et al., 2016).
Activation of Aluminum Surfaces in Batteries
The compound is also used in activating aluminum surfaces in Al-air battery systems. Its role in forming an active fluoride-containing layer on the aluminum surface is pivotal for the efficiency of these batteries (Natasha Ronith Levy et al., 2018).
Photocatalytic Degradation of Pollutants
This compound is utilized in the synthesis of hydrophobic mesoporous silica supports for photocatalysts. These catalysts efficiently degrade organic pollutants diluted in water, highlighting its significance in environmental applications (H. Yamashita et al., 2004).
Mécanisme D'action
Target of Action
Tetraethylammonium fluoride trihydrate, a quaternary ammonium salt, is known to interact with several targets. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
The compound’s interaction with its targets results in a variety of changes. For instance, by blocking autonomic ganglia, it prevents signals carrying vasoconstrictor impulses from proceeding, acting as a vasodilator . It also inhibits calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known to act as a deprotection reagent in organic synthesis for the deprotection of silyl ether functional groups . It also acts as a mild and selective fluoride ion donor in fluorination reactions .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific use. For instance, in organic synthesis, it can act as a deprotection reagent, removing protective silyl ether groups from molecules . It can also donate fluoride ions in fluorination reactions, introducing fluorine atoms into organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive, suggesting that it should be stored in a dry, air-free environment . Its use as a catalyst in certain reactions may also be influenced by factors such as temperature and pH.
Safety and Hazards
Propriétés
IUPAC Name |
tetraethylazanium;fluoride;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH.3H2O/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFUZNZXLJBLPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.O.O.[F-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




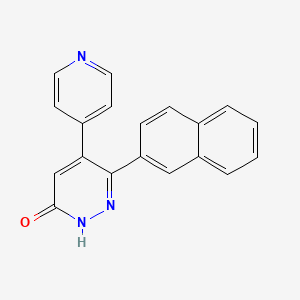
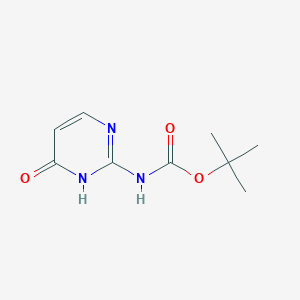
![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)
